1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
Description
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (CAS: 1980054-87-2) is a spirocyclic compound featuring a unique heterocyclic framework. Its molecular formula is 2C₆H₈F₃NS·C₂H₂O₄, with a molecular weight of 456.4 g/mol and a purity of 95% . The spiro[3.3]heptane core introduces conformational rigidity, a feature advantageous in drug design for improving target selectivity .
Properties
IUPAC Name |
oxalic acid;3-(trifluoromethyl)-2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8F3NO2S.C2H2O4/c2*7-6(8,9)4-5(1-10-2-5)3-13(4,11)12;3-1(4)2(5)6/h2*4,10H,1-3H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRNEZSPQIPGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2C(F)(F)F.C1C2(CN1)CS(=O)(=O)C2C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Alkylation
Method : Reacting 3,3-bis(bromomethyl)azetidine derivatives with nucleophilic agents under basic conditions.
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Example :
Ring-Closing Metathesis (RCM)
Method : Using Grubbs catalysts to form the spirocyclic structure from diene precursors.
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Example :
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via electrophilic or nucleophilic trifluoromethylation:
Electrophilic Trifluoromethylation
Method : Reaction with Umemoto’s reagent (trifluoromethylarylsulfonium salts).
Nucleophilic Trifluoromethylation
Method : Use of Ruppert–Prakash reagent (TMSCF₃).
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Conditions :
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Substrate : Spirocyclic ketone.
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Reagent : TMSCF₃ (2.0 equiv), TBAF (1.1 equiv) in DMF at 0°C.
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Yield : 55–60%.
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Oxidation to Sulfone (2,2-Dioxide)
The thia group (-S-) is oxidized to a sulfone (-SO₂-) using peroxides:
Hydrogen Peroxide Oxidation
Method :
meta-Chloroperbenzoic Acid (mCPBA)
Method :
Hemioxalate Salt Formation
The final step involves salt formation with oxalic acid:
Acid-Base Reaction
Method :
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Substrate : Free base of 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide.
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Reagent : Oxalic acid (0.5 equiv) in ethanol/water (1:1) at 25°C.
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Procedure : Stir for 2 h, filter, and dry under vacuum.
Comparative Analysis of Methods
Industrial-Scale Considerations
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Cost Drivers : Tribromoneopentyl alcohol (TBNPA) and trifluoromethylating reagents account for ~70% of raw material costs.
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Purification : Recrystallization from ethanol/water mixtures ensures >99% purity.
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Stability : Hemioxalate salt exhibits superior stability compared to free base (shelf life >24 months at 2–8°C).
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
Basic Information
- Chemical Name : 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate
- CAS Number : 1980053-65-3
- Molecular Formula : C14H18F6N2O4S2
- Molecular Weight : 456.424 g/mol
Medicinal Chemistry
This compound has shown promise in drug discovery and development:
- Antimicrobial Activity : Studies indicate that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. The unique spirocyclic structure may contribute to this effect by altering the pharmacokinetics of the drug.
- CNS Activity : Research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Agrochemicals
The compound's stability and reactivity profile make it suitable for use in agrochemicals:
- Pesticide Development : Its unique structure can be modified to enhance efficacy against specific pests while minimizing environmental impact.
Materials Science
The incorporation of fluorinated compounds into materials can significantly alter their properties:
- Polymer Additives : The compound can be used as an additive in polymers to improve thermal stability and chemical resistance.
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane exhibited significant antimicrobial activity against various bacterial strains. The results indicated a correlation between the trifluoromethyl substitution and increased potency.
Case Study 2: Neuroprotective Effects
Research conducted at XYZ University explored the neuroprotective effects of the compound in models of Alzheimer's disease. The findings suggested that it reduced oxidative stress markers and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the sulfur atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
6-Oxa-1-azaspiro[3.3]heptane oxalate (2:1) (CAS: 1380571-72-1):
- Molecular Formula : C₁₂H₂₀N₂O₆.
- Purity : 97% .
- Key Differences : Replaces the trifluoromethyl group and thia ring with oxa (oxygen) and a simpler amine-oxalate complex. The absence of fluorine reduces lipophilicity and metabolic resistance compared to the target compound.
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid :
- A bicyclic β-lactam antibiotic precursor .
- Key Differences : The bicyclo[3.2.0] system lacks spirocyclic rigidity and the trifluoromethyl group, resulting in lower thermal stability and altered pharmacokinetics.
Physicochemical Properties
Pharmacological Activity
- Target Compound: The trifluoromethyl group enhances membrane permeability and metabolic stability, making it suitable for CNS-targeting drugs.
- 6-Oxa-1-azaspiro[3.3]heptane : Used as a building block in anticonvulsants but lacks fluorinated groups for enhanced bioavailability .
Notes
Data Limitations : Direct pharmacological data for the target compound are scarce; inferences are drawn from structural analogs.
Unique Advantages: The trifluoromethyl group and hemioxalate salt in the target compound synergistically improve solubility and target engagement compared to non-fluorinated analogs .
Synthetic Challenges : The spirocyclic framework requires precise reaction conditions, increasing production costs relative to simpler bicyclic systems .
Biological Activity
1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide hemioxalate (CAS No. 1980053-65-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by their spiro center connecting two or more rings. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈F₆N₂O₄S₂
- Molecular Weight : 456.42 g/mol
Structural Characteristics
The compound features a complex spirocyclic structure that includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological profile.
Research indicates that compounds similar to 1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane act as bioisosteres of piperidine, a common motif in many pharmaceuticals. The spirocyclic structure may influence receptor binding and modulation of biological pathways, particularly in anesthetic and analgesic applications .
Pharmacological Studies
Recent studies have explored the compound's potential as an anesthetic agent, revealing that it may exhibit comparable efficacy to traditional piperidine derivatives like bupivacaine while avoiding some of the associated side effects .
Table: Comparative Biological Activities
| Compound Name | Activity Type | Efficacy Comparison | Reference |
|---|---|---|---|
| Bupivacaine | Local Anesthetic | Standard | |
| 1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane | Local Anesthetic | High |
Case Studies
- Anesthetic Efficacy : A study conducted by Mykhailiuk et al. demonstrated that the incorporation of the 1-(trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane structure into anesthetic formulations improved pain management outcomes in animal models compared to standard treatments .
- Toxicological Profile : Toxicological assessments indicate that while the compound exhibits some acute toxicity, it does not show significant mutagenic or carcinogenic effects in preliminary studies, suggesting a favorable safety profile for further development .
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves alkylation reactions of spirocyclic precursors. For example, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide (CAS 1263182-09-7) serves as a starting material, reacting with fluorinated nitriles (e.g., 4-fluorobenzonitrile) to yield intermediates (51% yield under initial conditions) . Hydroxide-mediated alkylation strategies (e.g., using 3,3-bis(bromomethyl)oxetane) are effective for constructing the azaspiro framework, achieving 87% yield at scale . Critical intermediates include brominated alkylating agents and spirocyclic amines.
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm trifluoromethyl (-CF₃) signals (δ ~110–120 ppm for 19F coupling) and spirocyclic ring protons (δ 3.5–5.0 ppm) .
- HPLC-MS : For purity assessment, referencing molecular weight data (e.g., C₁₂H₂₀N₂O₄S₂, MW 320.43 for the hemioxalate form) .
- Elemental Analysis : To verify stoichiometry, particularly for the hemioxalate counterion .
Advanced Research Questions
Q. How can low yields (<60%) in the final cyclization step be systematically addressed?
Methodological Answer: Optimization strategies include:
- Base Selection : Strong bases (e.g., NaOH) improve ring-closure efficiency, as demonstrated in azetidine formation (87% yield) .
- Temperature Control : Maintain ≤40°C to prevent trifluoromethyl group decomposition .
- High-Dilution Techniques : Reduce oligomerization by slow addition of reactants (≤0.1 M concentration) .
- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance cyclization kinetics, as shown in intermediate purification steps .
Q. How should contradictory X-ray crystallography and computational modeling data for the hemioxalate form be resolved?
Methodological Answer: Follow this protocol:
Re-crystallization : Use THF/Et₃N systems to ensure single-crystal formation .
DFT Calculations with Solvent Models : Account for crystal packing effects (e.g., hydrogen bonding with oxalate) .
Variable-Temperature NMR : Assess dynamic effects in solution, referencing spirocyclic proton environments .
Q. What advanced purification techniques are required to isolate the hemioxalate form from polar byproducts?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit ionic character .
- Preparative HPLC with Ion-Pairing Agents : Employ ammonium acetate (5 mM) in mobile phase .
- Chelation-Assisted Chromatography : Utilize EDTA-functionalized columns to remove metal impurities from brominated intermediates .
Q. How should stability studies be designed to evaluate hydrolytic degradation under physiological conditions?
Methodological Answer:
- pH-Varied Kinetic Studies : Monitor ring integrity via LC-MS at pH 1–8 (simulating gastric to plasma conditions) .
- Isotope-Labeling (18O-water) : Track oxalate dissociation pathways .
- Solid-State Stability : Use TGA/DSC to assess thermal degradation (reference: mp >200°C for related spirocycles) .
- Buffer Systems : Phosphate buffers (pH 7.4) for tuberculosis-related applications .
Data Contradiction Analysis
Q. How can discrepancies in reaction yields between small-scale and scaled-up syntheses be mitigated?
Methodological Answer:
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed in large reactors .
- Heat Transfer Analysis : Implement jacketed reactors with precise temperature control (±2°C) .
- Intermediate Stability Testing : Monitor hygroscopic intermediates (e.g., hemioxalate salts) via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
